Introduction: The Strategic Importance of 5-Bromo-2-methoxypyridine
Introduction: The Strategic Importance of 5-Bromo-2-methoxypyridine
An In-depth Technical Guide to 5-Bromo-2-methoxypyridine: Properties, Synthesis, and Applications
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Bromo-2-methoxypyridine (CAS 13472-85-0) has emerged as a pivotal intermediate, valued for its dual-functionality that provides chemists with a reliable handle for molecular elaboration.[1] Characterized by a pyridine core substituted with a methoxy group and a bromine atom, this compound offers a unique combination of electronic properties and reactive sites.[1] The electron-donating methoxy group at the 2-position and the synthetically versatile bromine atom at the 5-position make it an essential precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This guide provides an in-depth analysis of 5-Bromo-2-methoxypyridine, moving beyond a simple recitation of facts to offer a field-proven perspective on its properties, synthesis, and application. The insights herein are curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile reagent.
Note on Nomenclature: While the topic specifies the hydrochloride salt, the vast majority of commercially available material and published literature refers to the free base, 5-Bromo-2-methoxypyridine (CAS 13472-85-0). This guide will focus on the properties and reactions of the free base, which is the form predominantly used in synthesis.
Physicochemical and Spectral Data
A precise understanding of a compound's physical and spectral properties is the foundation of its effective use. These parameters dictate reaction conditions, purification strategies, and analytical characterization.
Core Physicochemical Properties
The properties of 5-Bromo-2-methoxypyridine are summarized below. This data is critical for laboratory handling, reaction setup (e.g., calculating molar equivalents from volume), and predicting its behavior in different solvent systems.
| Property | Value | Source(s) |
| CAS Number | 13472-85-0 | [3] |
| Molecular Formula | C₆H₆BrNO | [4] |
| Molecular Weight | 188.02 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid | [5][6] |
| Boiling Point | 80 °C @ 12 mmHg | [7] |
| Density | 1.453 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.555 | [5] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [8] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [2] |
| Storage | Store at room temperature under an inert atmosphere | [5] |
Spectral Characterization: The Compound's Fingerprint
Spectroscopic data is non-negotiable for verifying the identity and purity of a starting material or product. For 5-Bromo-2-methoxypyridine, comprehensive spectral data is available across multiple databases, confirming its structure.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR data are available, providing precise information on the proton and carbon environments within the molecule. This is the primary method for structural confirmation.[9][10]
-
Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern, which is crucial for identifying the compound in reaction mixtures.[3][11]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra reveal the characteristic vibrational frequencies of the functional groups, such as C-O, C=N, and C-Br bonds.[3][9]
-
Raman Spectroscopy: Complementary to IR, Raman spectra are also available for this compound.[3]
Researchers can access these spectral datasets through public and commercial databases such as PubChem and ChemicalBook for reference.[3][9]
Synthesis and Reactivity: A Practical Perspective
The utility of 5-Bromo-2-methoxypyridine stems from its straightforward synthesis and predictable reactivity, making it a reliable tool for synthetic chemists.
Standard Synthetic Protocol
The most common and efficient synthesis involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The causality here is key: the electron-withdrawing nature of the pyridine nitrogen and the bromine atom at the 5-position activates the 2-position for nucleophilic attack by a methoxide ion.
Reaction: 2,5-Dibromopyridine is treated with sodium methoxide in methanol.[7][12]
Step-by-Step Methodology:
-
Reactor Setup: In a reaction vessel equipped for reflux and stirring, combine 2,5-dibromopyridine (1.0 eq) and sodium methoxide (3.0 eq) in methanol.[7] Causality: Using an excess of sodium methoxide drives the reaction to completion. Methanol serves as both the solvent and the source of the methoxy group.
-
Reaction Execution: Heat the mixture to reflux (approximately 70 °C) and maintain for 5-42 hours, monitoring the reaction progress by TLC or GC-MS.[7][12] Insight: The reaction time can vary; monitoring is crucial to determine the point of maximum conversion and minimize side-product formation.
-
Workup and Isolation: After cooling, reduce the solvent volume under vacuum. Dilute the residue with water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7][12]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a light-yellow oil, can be purified by vacuum distillation to yield the final product with high purity (>95%).[7][12]
Caption: Synthesis workflow for 5-Bromo-2-methoxypyridine.
Core Reactivity and Synthetic Applications
The bromine atom at the 5-position is the primary site of reactivity, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1][13]
-
Suzuki Coupling: Reaction with various arylboronic acids provides access to a wide range of 5-aryl-2-methoxypyridine derivatives. This is a cornerstone reaction for building biaryl structures common in medicinal chemistry.[13]
-
Negishi Coupling: This compound is also a competent substrate in Negishi cross-coupling reactions, offering an alternative pathway for biaryl synthesis.
-
Other Couplings: Its utility extends to other coupling chemistries, enabling the introduction of diverse functional groups.
The stability and reactivity profile make it an ideal candidate for creating libraries of compounds for screening in drug discovery and agrochemical development.[1]
Caption: Role as a precursor in diverse therapeutic areas.
Safety and Handling: A Self-Validating System
Safe handling is a non-negotiable aspect of laboratory work. The GHS classification for 5-Bromo-2-methoxypyridine mandates specific precautions to ensure personnel safety.
| Category | Information | Source(s) |
| Signal Word | Warning | [3][8] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][8] |
| Precautionary Statements | P261: Avoid breathing mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][8] |
Operational Protocols:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. [14]* Personal Protective Equipment (PPE): Standard PPE, including safety goggles (EN 166), chemical-resistant gloves, and a lab coat, is mandatory. [8][14]* Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors. [15]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents. [5][15]
References
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5-Bromo-2-methoxypyridine - SAFETY DATA SHEET . Alfa Aesar. [Link]
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Cas 13472-85-0,5-Bromo-2-methoxypyridine . LookChem. [Link]
-
5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 . PubChem. [Link]
-
Supporting Information - Electronic Supplementary Material (ESI) for Chemical Communications . The Royal Society of Chemistry. [Link]
- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... . MDPI. [Link]
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